Thenoyltrifluoroacetone

Solvent Extraction Analytical Chemistry Radiochemistry

Choose Thenoyltrifluoroacetone (TTFA) for unmatched selectivity in metal extraction and mitochondrial research. Unlike non-fluorinated β-diketones like acetylacetone, TTFA's thiophene and trifluoromethyl groups deliver superior extractability for actinides and lanthanides. In Complex II inhibition, TTFA uniquely triggers lipid peroxidation-dependent cell death—an effect absent with Complex III inhibitors. Essential for reproducible ROS studies, cancer target validation, and parasitic helminth research. Specify TTFA to eliminate experimental variability and ensure data fidelity.

Molecular Formula C8H5F3O2S
Molecular Weight 222.19 g/mol
CAS No. 326-91-0
Cat. No. B1682245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThenoyltrifluoroacetone
CAS326-91-0
Synonyms4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione
Thenoyltrifluoroacetone
Trifluorothienylacetone
TTFA cpd
Molecular FormulaC8H5F3O2S
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)CC(=O)C(F)(F)F
InChIInChI=1S/C8H5F3O2S/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6/h1-3H,4H2
InChIKeyTXBBUSUXYMIVOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Thenoyltrifluoroacetone (CAS 326-91-0): A Dual-Function β-Diketone for Metal Chelation and Mitochondrial Complex II Inhibition


Thenoyltrifluoroacetone (TTFA, CAS 326-91-0) is a synthetic β-diketone characterized by a thiophene ring and a trifluoromethyl group. This structure confers two distinct, well-documented functions: it acts as a chelating agent for the solvent extraction and spectrophotometric determination of metal ions, particularly actinides and lanthanides , and it serves as a specific inhibitor of the mitochondrial electron transport chain at Complex II (succinate dehydrogenase) . Its chemical properties include a molecular weight of 222.18 g/mol, a melting point of 40-44°C, and a calculated LogP of approximately 2.45, indicating moderate lipophilicity .

Procurement Rationale for Thenoyltrifluoroacetone: Why Substitution with Other β-Diketones or ETC Inhibitors Compromises Experimental Integrity


While other β-diketones like acetylacetone (acac) or benzoylacetone (bza) and other electron transport chain (ETC) inhibitors like rotenone or antimycin A may share functional classifications, they cannot be interchanged with TTFA without significant experimental consequence. In metal extraction, TTFA's unique fluorinated and thiophene structure yields superior extractability for specific metal ions compared to non-fluorinated analogs, as demonstrated by direct comparative studies [1]. In mitochondrial research, TTFA inhibits Complex II with a distinct mechanism and cellular outcome compared to Complex I or III inhibitors, making it an essential tool for dissecting electron transport pathways [2]. Substitution with a generic alternative introduces variability in extraction efficiency, binding affinity, and cellular response, thereby invalidating comparative analyses and compromising reproducibility.

Quantitative Differentiation of Thenoyltrifluoroacetone Against Key Comparators: A Data-Driven Selection Guide


Superior Extractability of TTFA vs. Non-Fluorinated β-Diketones for Alkali Metal Ions

TTFA demonstrates significantly higher extractability for alkali metal ions compared to non-fluorinated β-diketones like acetylacetone (Acac) and benzoylacetone (BzA). The increasing order of extractability among β-diketones is BFA > TTA > DBM > BzA > DPM > Acac, which correlates with the increasing order of adduct formation of their metal chelates with donor solvents [1]. This indicates that TTFA's fluorinated structure is a critical determinant of its enhanced performance as an extracting agent.

Solvent Extraction Analytical Chemistry Radiochemistry

Potent Carboxylesterase Inhibition: A Critical Selectivity Consideration for TTFA

TTFA is a potent inhibitor of porcine liver carboxylesterase, exhibiting an IC50 of 0.54 µM and a Ki of 0.61 µM in a non-competitive manner [1]. This is a critical secondary pharmacology finding, as it demonstrates that TTFA is not exclusively a Complex II inhibitor. This off-target activity must be accounted for in experimental design, particularly when using esterase substrates (e.g., certain fluorescent probes or vitamin E esters) [1].

Enzymology Cell Biology Mitochondrial Research

Distinct Mechanism of Cell Death Induction Compared to Complex I and III Inhibitors

In isolated rat hepatocytes, TTFA (Complex II inhibitor) and rotenone (Complex I inhibitor) induce cell death via a pathway dependent on oxidative stress and lipid peroxidation. In contrast, antimycin A (Complex III inhibitor) and cyanide (Complex IV inhibitor) cause cell death through mitochondrial membrane potential (MMP) collapse and ATP depletion [1]. This demonstrates that TTFA triggers a distinct cellular death mechanism that is separable from other ETC inhibitors.

Cell Biology Toxicology Mitochondrial Dysfunction

Functional Impact in Cellular Models: Differential ROS Induction and Cell Death

In a cellular model, the high-affinity Complex II Qp site inhibitor Atpenin A5 rapidly increased intracellular succinate without inducing ROS or cell death. In contrast, TTFA, which also targets the Qp site, induced ROS and cell death while only moderately upregulating succinate [1]. This indicates that TTFA's binding mode or kinetics at the Qp site are fundamentally different from Atpenin A5, leading to divergent functional outcomes and highlighting TTFA's utility as a pro-death, ROS-inducing tool compound.

Cell Biology Oncology Reactive Oxygen Species

Comparative Inhibition of Succinate Dehydrogenase (SDH) vs. Fumarate Reductase (FR)

TTFA inhibits fumarate reductase (FR) and succinate dehydrogenase (SDH) from Strongyloides ratti with similar effectiveness (EC50 = 26 µM and 28 µM, respectively) [1]. In contrast, the substrate analog malonate shows a marked preference for SDH (EC50 = 680 µM) over FR (EC50 = 19,000 µM) [1]. This demonstrates TTFA's unique ability to equipotently inhibit both enzymes, a property not shared by the substrate-competitive inhibitor malonate.

Parasitology Enzymology Drug Discovery

Validated Application Scenarios for Thenoyltrifluoroacetone Based on Quantitative Evidence


High-Efficiency Solvent Extraction of Alkali Metal Ions

Researchers and industrial chemists requiring efficient extraction of lithium or other alkali metals from complex matrices should prioritize TTFA over non-fluorinated β-diketones like acetylacetone or benzoylacetone. Direct comparative data shows TTFA ranks second only to benzoyltrifluoroacetone (BFA) in extractability among seven β-diketones, providing a significant performance advantage for analytical and preparative separations [1].

Precise Induction of Oxidative Stress via Mitochondrial Complex II

Investigators studying the role of oxidative stress and lipid peroxidation in cell death pathways should select TTFA. Unlike Complex III inhibitors (e.g., antimycin A) that kill cells via ATP depletion, TTFA specifically activates a lipid peroxidation-dependent death mechanism [1]. This allows for precise dissection of ROS-mediated signaling and toxicity pathways originating from Complex II.

Functional Differentiation of Complex II Inhibitors in Oncology Research

In cancer biology, where the Qp site of Complex II is a therapeutic target, the choice between TTFA and Atpenin A5 is critical. TTFA should be used when the desired outcome is the induction of ROS and cell death, as it triggers these effects where Atpenin A5 does not [1]. This distinction is essential for validating target engagement and downstream phenotypic screening in drug discovery programs.

Parasitology Studies Targeting Helminth Electron Transport

For research on parasitic helminths like Strongyloides, TTFA is the preferred inhibitor for studying the shared quinone-binding site of fumarate reductase (FR) and succinate dehydrogenase (SDH). Its equipotent inhibition of both enzymes (EC50 ~27 µM) contrasts sharply with the highly selective inhibition by malonate [1], making TTFA an essential tool for characterizing electron transport in these organisms.

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